molecular formula C10H8FN B1359758 8-Fluoro-6-methylquinoline CAS No. 1050910-73-0

8-Fluoro-6-methylquinoline

Cat. No. B1359758
M. Wt: 161.18 g/mol
InChI Key: ZZYAIEIVYVLSSL-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinoline is a heterocyclic organic compound with a quinoline backbone. It has a molecular formula of C10H8FN, an average mass of 161.176 Da, and a monoisotopic mass of 161.064072 Da .


Molecular Structure Analysis

The molecular structure of 8-Fluoro-6-methylquinoline consists of a quinoline backbone with a fluorine atom at the 8th position and a methyl group at the 6th position . The planar structure of quinoline contributes to its lipophilic properties, which can influence its interactions with other molecules and its overall reactivity.


Physical And Chemical Properties Analysis

8-Fluoro-6-methylquinoline has a density of 1.2±0.1 g/cm3, a boiling point of 259.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 137.3±3.0 cm3 .

Scientific Research Applications

Palladium-Catalyzed C-H Fluorination

The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, including 8-Fluoro-6-methylquinoline, has been researched extensively. This process utilizes nucleophilic fluoride, specifically AgF, combined with a hypervalent iodine oxidant. The study details the scope of the reaction and explores the mechanism involved in this transformation (McMurtrey et al., 2012).

Fluorescent Sensor for Zinc Ion

Zinc Ion Sensing and Cell Imaging

A fluorescent sensor based on 8-aminoquinoline, specifically 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol (HL), was developed for zinc ion detection. This sensor shows rapid and selective binding to Zn2+, exhibiting a remarkable increase in fluorescence quantum yield upon binding. Its high sensitivity, coupled with its ability to effectively work in a physiological pH range, makes it a suitable candidate for zinc ion probing in biological systems, including in HeLa cells and rat hippocampal slices (Pradhan et al., 2015).

Safety And Hazards

8-Fluoro-6-methylquinoline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

8-fluoro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYAIEIVYVLSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-6-methylquinoline

CAS RN

1050910-73-0
Record name 8-fluoro-6-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Perez, J Li, F Parlati, M Rouffet, Y Ma… - Journal of medicinal …, 2017 - ACS Publications
The proteasome plays a crucial role in degradation of normal proteins that happen to be constitutively or inducibly unstable, and in this capacity it plays a regulatory role. Additionally, it …
Number of citations: 74 pubs.acs.org
C Perez - 2018 - search.proquest.com
Metalloproteins are essential in many biological processes and make up approximately one-third to one-half of the proteome. Metalloproteins utilize a metal ion cofactor that can serve a …
Number of citations: 3 search.proquest.com

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